Uraninite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

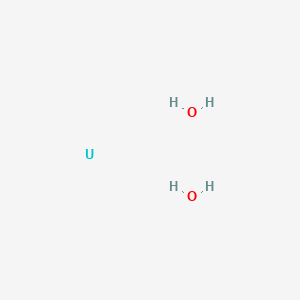

Uraninite is a useful research compound. Its molecular formula is H4O2U and its molecular weight is 274.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nuclear Energy Production

Uraninite as a Fuel Source

This compound is the primary ore for uranium extraction, essential for nuclear power generation. The mineral's high uranium content makes it a cost-effective source of fuel for nuclear reactors. Currently, over 430 nuclear power plants worldwide rely on uranium as their primary fuel source, with this compound being a major contributor to this supply .

- Fuel Efficiency : Uranium is highly energy-dense; for example, one kilogram of uranium can produce approximately 24,000 MWh of electricity, significantly more than fossil fuels .

- Sustainability : The known uranium resources are estimated to last over 100 years at current consumption rates, with potential for discovery of additional deposits .

Geochronology

Dating Geological Events

This compound plays a crucial role in geochronology, particularly through U-Pb dating methods. This technique utilizes the decay of uranium isotopes to lead isotopes to determine the age of geological formations.

- Isochron Dating : Recent studies have demonstrated that this compound can yield reliable Pb-Pb isochron ages, which are critical for understanding the timing of mineralization events .

- Case Study : Research on uraninites from various deposits (e.g., Yancey and Rabbit Lake) has shown that alterations in this compound do not significantly affect dating accuracy, making it a robust tool for geological investigations .

Environmental Remediation

Bioremediation Potential

This compound's properties are being explored for environmental remediation efforts, particularly in the context of uranium contamination.

- Reactivity Studies : Research indicates that biogenic this compound exhibits different reactivity compared to chemogenic forms, influencing its stability and solubility in aqueous environments .

- Bioremediation Techniques : Utilizing microorganisms to convert soluble uranium into insoluble this compound can effectively reduce uranium mobility in contaminated sites .

Industrial Applications

Leaching Processes

This compound is integral to various industrial processes for extracting uranium.

- Sulfuric Acid Leaching : This method is commonly employed to dissolve uranium from ore efficiently. The process involves grinding the ore and treating it with sulfuric acid, which enhances uranium recovery rates .

| Method | Description | Efficiency |

|---|---|---|

| Sulfuric Acid Leaching | Dissolves uranium from ore using acid | High |

| Alkaline Leaching | Uses alkaline solutions for extraction | Moderate |

Case Study 1: Shinkolobwe Mine

The Shinkolobwe mine in the Democratic Republic of Congo is one of the richest sources of this compound globally. It was pivotal during the Manhattan Project due to its high-grade ore . Studies have shown that the unique geological conditions contributed to the concentration of uranium, making it a benchmark for future exploration.

Case Study 2: Athabasca Basin

The Athabasca Basin in Canada is another significant source of this compound. Research indicates that the basin's geological features facilitate high-grade uranium deposits due to specific sedimentary processes and tectonic activities .

Propiedades

Número CAS |

1317-99-3 |

|---|---|

Fórmula molecular |

H4O2U |

Peso molecular |

274.06 g/mol |

Nombre IUPAC |

uranium;dihydrate |

InChI |

InChI=1S/2H2O.U/h2*1H2; |

Clave InChI |

YIIYNAOHYJJBHT-UHFFFAOYSA-N |

SMILES |

O.O.[U] |

SMILES canónico |

O.O.[U] |

Key on ui other cas no. |

1317-99-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.